molecular formula C14H23NO3S B225595 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide

Cat. No. B225595
M. Wt: 285.4 g/mol
InChI Key: SXFGCCHQXPPWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide compound that has been widely used in scientific research. EDBS has a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been found to be a potent inhibitor of CA, with an inhibition constant (Ki) in the nanomolar range.
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has also been used as a probe to study the binding of sulfonamide compounds to proteins. Sulfonamides are known to bind to the active site of many enzymes and inhibit their activity. 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been used to study the binding of sulfonamides to carbonic anhydrase and other enzymes, providing valuable insights into the mechanism of enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been shown to form a stable complex with the zinc ion at the active site of CA, blocking the access of carbon dioxide to the enzyme and inhibiting its activity. The binding of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide to CA is reversible, and the compound can be displaced by other inhibitors or substrates.
Biochemical and Physiological Effects:
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its CA inhibitory activity, 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. The exact mechanisms underlying these effects are not fully understood, but they may involve the inhibition of other enzymes or the modulation of signaling pathways.

Advantages and Limitations for Lab Experiments

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency as a CA inhibitor, its stability under normal laboratory conditions, and its ability to bind to the active site of many enzymes. However, 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide are necessary to ensure the safety of laboratory personnel and the environment.

Future Directions

There are several future directions for research on 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide. One area of interest is the development of new CA inhibitors based on the structure of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide. By modifying the chemical structure of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide, it may be possible to improve its potency and selectivity as a CA inhibitor. Another area of interest is the investigation of the physiological effects of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide in animal models and humans. By understanding the mechanisms underlying the effects of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide, it may be possible to develop new therapies for diseases such as cancer and inflammation. Finally, further research is needed to explore the potential toxicity of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide and its effects on the environment. By understanding the risks associated with 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide, it may be possible to develop safer and more sustainable alternatives for scientific research.

Synthesis Methods

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction produces a white solid that can be purified by recrystallization. The yield of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide is typically high, and the compound is stable under normal laboratory conditions.

properties

Product Name

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide

Molecular Formula

C14H23NO3S

Molecular Weight

285.4 g/mol

IUPAC Name

2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-12(5)11(4)9-13(14)18-8-3/h9-10H,6-8H2,1-5H3

InChI Key

SXFGCCHQXPPWRZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OCC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OCC

Origin of Product

United States

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